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Compound of Interest

Compound Name: 3-Chloropyridine-4-sulfonamide

Cat. No.: B13541379

Get Quote

High-Value Scaffold for Kinase Inhibition and Fragment-Based Design

Executive Summary
3-Chloropyridine-4-sulfonamide is an under-utilized but highly strategic building block in

modern medicinal chemistry. It serves as a "Reverse Pyridine Sulfonamide" scaffold, distinct

from the classical sulfonamide diuretics. Its value lies in its orthogonal reactivity: the 3-chloro

position acts as a stable handle for late-stage cross-coupling (Suzuki/Buchwald), while the 4-

sulfonamide moiety functions as a polar warhead or hydrogen-bonding anchor.

Key Applications:

Kinase Inhibitor Design: The pyridine nitrogen provides a hinge-binding motif, while the

sulfonamide extends into the solvent front or specificity pocket.

Lead Optimization: Acts as a bioisostere for 2-chlorobenzenesulfonamide, significantly

lowering logP and improving metabolic stability (LipE).

Fragment-Based Drug Discovery (FBDD): A rigid, polar fragment with defined growth

vectors.
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Physicochemical Profile & Structural Logic
Understanding the electronic environment of this scaffold is critical for successful synthetic

planning.

Property Value / Description Impact on Drug Design

CAS Number 1541670-98-7
Unique identifier for

procurement.

Molecular Weight 192.62 g/mol
Ideal for FBDD (Rule of 3

compliant).

C3-Chlorine Meta to Nitrogen
Resistant to SnAr. Requires

Pd-catalysis for substitution.

C4-Sulfonamide Electron-Withdrawing

Increases acidity of the

system; directs nucleophiles to

C2/C6.

Pyridine Nitrogen H-Bond Acceptor
Critical for hinge binding in

kinases.

Structural Vectors Diagram
The following diagram illustrates the orthogonal reactivity landscape of the molecule.
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Caption: Orthogonal reactivity map showing distinct chemical handles for library generation.

Synthetic Protocols
Protocol A: N-Functionalization of the Sulfonamide
The primary sulfonamide (

) is a weak nucleophile. To attach this scaffold to a larger drug core, activation is required.

Objective: Synthesis of N-substituted 3-chloropyridine-4-sulfonamide derivatives.

Reagents:

3-Chloropyridine-4-sulfonamide (1.0 eq)
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Carboxylic Acid (R-COOH) (1.2 eq)

EDCI (1.5 eq) / DMAP (1.2 eq)

Solvent: DCM or DMF

Step-by-Step Methodology:

Dissolution: Dissolve the carboxylic acid (1.2 eq) in anhydrous DCM (0.1 M concentration).

Activation: Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) and DMAP

(4-Dimethylaminopyridine) (1.2 eq). Stir at

for 15 minutes to generate the active ester.

Addition: Add 3-Chloropyridine-4-sulfonamide (1.0 eq) in one portion.

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

Note: The sulfonamide nitrogen is less nucleophilic than an amine. If conversion is low,

switch to DBU as a base in DMF and heat to

.

Workup: Quench with 1M HCl (aq). Extract with EtOAc. Wash organic layer with brine, dry

over

, and concentrate.

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Suzuki-Miyaura Coupling at C3
The 3-chloro position is deactivated for SnAr but is an excellent substrate for Palladium-

catalyzed cross-coupling. This allows for "growing" the molecule into a hydrophobic pocket.

Objective: Installation of an aryl/heteroaryl group at the 3-position.

Reagents:
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Substrate: N-protected or free 3-chloropyridine-4-sulfonamide (1.0 eq)

Boronic Acid:

(1.5 eq)

Catalyst:

(5 mol%)

Base:

(3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

Degassing: In a microwave vial, combine the substrate, boronic acid, and base in the solvent

mixture. Sparge with Argon for 5 minutes.

Critical: Oxygen inhibition is common with electron-deficient pyridines. Thorough

degassing is mandatory.

Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vial

immediately.

Heating: Heat to

for 2–4 hours (or microwave at

for 30 mins).

Monitoring: Check LC-MS. The 3-chloro bond is sterically crowded by the 4-sulfonamide; if

conversion is slow, switch to a more active catalyst system like XPhos Pd G3.

Workup: Filter through Celite. Dilute with water and extract with EtOAc.

Validation: Verify product by
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-NMR. The C2-proton of the pyridine ring (singlet, desheilded) is a diagnostic handle.

Medicinal Chemistry Case Studies
Bioisosteric Replacement
Replacing a 2-chlorobenzenesulfonamide moiety with 3-chloropyridine-4-sulfonamide
typically results in:

Lower LogP: Pyridine is more polar than benzene (

).

Improved Solubility: The pyridine nitrogen can be protonated (pKa ~3-4) or form water-

mediated H-bonds.

Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidative metabolism

(CYP450) compared to electron-rich phenyl rings.

Kinase Inhibitor Scaffolds
In the design of Type I or Type II kinase inhibitors (e.g., RAF, VEGFR), the sulfonamide group

often interacts with the "DFG-out" pocket or the catalytic loop.

Mechanism: The 3-chloropyridine-4-sulfonamide mimics the geometry of the Vemurafenib

core (which uses a 3-chloropyridine, though with different substitution).

Advantage: The 3-Cl atom can fill small hydrophobic pockets (gatekeeper residues), while

the sulfonamide creates a rigid exit vector.

Troubleshooting & Optimization
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Problem Root Cause Solution

Low Yield in Coupling
Sulfonamide interferes with Pd

catalyst.

Protect sulfonamide as SEM or

DMB group before coupling.

No Reaction in SnAr 3-Position is not activated.

Do not use SnAr. The 3-

position is meta to the ring

nitrogen. Use Pd-catalysis

only.

Poor Solubility
High crystallinity of

sulfonamide.

Use polar aprotic solvents

(DMSO, DMF) or convert to

HCl salt for handling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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